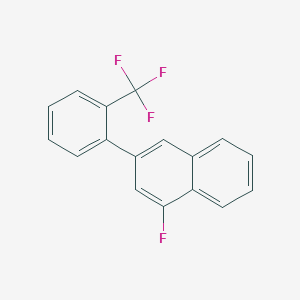

1-Fluoro-3-(2-(trifluoromethyl)phenyl)naphthalene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

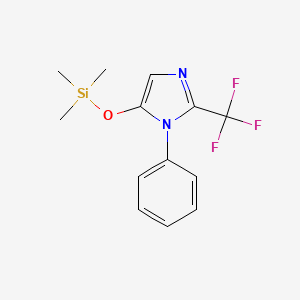

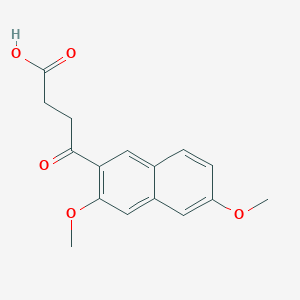

1-フルオロ-3-(2-(トリフルオロメチル)フェニル)ナフタレンは、分子式C17H10F4の有機化合物です。この化合物は、フルオロ基とトリフルオロメチルフェニル基で置換されたナフタレン環の存在を特徴としています。これは、様々な分野で独自の化学的性質と用途で知られている、より広範なフッ素化芳香族化合物のクラスに属しています。

準備方法

1-フルオロ-3-(2-(トリフルオロメチル)フェニル)ナフタレンの合成は、通常、鈴木・宮浦カップリング反応を含みます。この反応は、アリールハライドとボロン酸の間で炭素-炭素結合を形成するために広く使用されている方法です。このプロセスには、次の手順が含まれます。

酸化付加: パラジウム触媒は、アリールハライドとの酸化付加を受けます。

転移金属化: ボロン酸からのアリール基は、パラジウム錯体に転移されます。

化学反応解析

1-フルオロ-3-(2-(トリフルオロメチル)フェニル)ナフタレンは、様々な化学反応を受けます。これには、以下が含まれます。

置換反応: フルオロ基とトリフルオロメチル基は、求核性芳香族置換反応に関与することができます。

酸化と還元: この化合物は、特定の条件下で酸化または還元される可能性がありますが、詳細な経路はあまり報告されていません。

カップリング反応: この化合物は、さらにカップリング反応を受けて、より複雑な分子を形成することができます.

これらの反応で使用される一般的な試薬には、パラジウム触媒、ボロン酸、および様々な酸化剤または還元剤が含まれます。形成される主要な生成物は、使用する特定の反応条件と試薬によって異なります。

化学反応の分析

1-Fluoro-3-(2-(trifluoromethyl)phenyl)naphthalene undergoes various chemical reactions, including:

Substitution Reactions: The fluoro and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed pathways are less commonly reported.

Coupling Reactions: It can undergo further coupling reactions to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, boronic acids, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

1-フルオロ-3-(2-(トリフルオロメチル)フェニル)ナフタレンは、科学研究でいくつかの用途があります。

化学: これは、より複雑な有機分子の合成におけるビルディングブロックとして使用されます。

生物学および医学: フッ素化芳香族化合物は、生物学的分子との独特の相互作用のために、薬物開発における可能性をしばしば探索されています。

作用機序

1-フルオロ-3-(2-(トリフルオロメチル)フェニル)ナフタレンの作用機序は、様々な分子標的との相互作用を含みます。特に、トリフルオロメチル基は、化合物の親油性と代謝安定性を高める上で重要な役割を果たします。 これは、特定の生物学的標的に対する結合親和性と選択性の向上につながる可能性があります .

類似化合物との比較

1-フルオロ-3-(2-(トリフルオロメチル)フェニル)ナフタレンに似た化合物には、以下が含まれます。

- 2-フルオロ-3-(トリフルオロメチル)フェニルイソシアネート

- 1-(2-(トリフルオロメチル)フェニル)-3-(2,3-キシリル)尿素

- 3-(トリフルオロメチル)フェニルイソシアネート

これらの化合物は、トリフルオロメチルフェニル基を共有していますが、追加の置換基と全体的な構造が異なります。 1-フルオロ-3-(2-(トリフルオロメチル)フェニル)ナフタレンにおけるナフタレン環の存在は、これらの類似化合物とは異なる、独特の電子特性と立体特性を提供します .

特性

分子式 |

C17H10F4 |

|---|---|

分子量 |

290.25 g/mol |

IUPAC名 |

1-fluoro-3-[2-(trifluoromethyl)phenyl]naphthalene |

InChI |

InChI=1S/C17H10F4/c18-16-10-12(9-11-5-1-2-7-14(11)16)13-6-3-4-8-15(13)17(19,20)21/h1-10H |

InChIキー |

FWDDNTDBEDDXIP-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C2C(=C1)C=C(C=C2F)C3=CC=CC=C3C(F)(F)F |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-Chlorophenyl)[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one](/img/structure/B11836203.png)

![Methyl 4-chloro-2-methylthieno[3,2-C]quinoline-6-carboxylate](/img/structure/B11836210.png)

silyl}oxy)ethan-1-amine](/img/structure/B11836228.png)

![(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-(2-((tert-butoxycarbonyl)(4-chlorobenzyl)amino)-1-hydroxyethyl)-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-3,3a,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-2H-cyclopenta[a]chrysen-9-yl acetate](/img/structure/B11836233.png)

![Carbamic acid, [1-(dimethylphenylsilyl)propyl]-, 1,1-dimethylethyl ester](/img/structure/B11836245.png)

![6-Azabicyclo[3.2.0]hept-3-en-7-one, 6-[(4-methylphenyl)sulfonyl]-, (1S,5R)-](/img/structure/B11836259.png)

![3-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-phenylazetidin-2-one](/img/structure/B11836262.png)